C2-Branched Scaffold Exhibits Higher Lipophilicity than Linear Primary Amine-Ether Comparators
2-(Aminomethyl)-1-methoxypentane displays a computed LogP of 1.01, approximately 1.3 log units higher than the common linear analogue 2-methoxyethylamine (2-MEA; LogP −0.35) [1]. This difference is directly attributable to the additional three methylene groups in the pentane backbone, which increase hydrophobicity while retaining the same hydrogen-bond donor (HBD = 1) and acceptor (HBA = 2) counts . For medicinal chemistry programs requiring balanced solubility-permeability profiles, this LogP shift reduces polar surface area burden and may improve passive membrane permeability relative to the shorter-chain comparator [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.01 (computed XLogP3) |
| Comparator Or Baseline | 2-Methoxyethylamine (2-MEA); LogP = -0.35 (computed XLogP3) |
| Quantified Difference | ΔLogP ≈ 1.36 log units |
| Conditions | Software-calculated XLogP3 values from PubChem (comparator) and vendor-computed data (target); no experimental LogP values identified for target compound [1]. |
Why This Matters
A 1.36 log-unit increase in LogP can substantially alter tissue distribution and metabolic clearance, making the target compound a more lipophilic alternative when membrane penetration is desired while retaining a single primary amine for conjugation.
- [1] PubChem. 2-Methoxyethylamine (CID 8150). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/8150 View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
